8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1- and 7-methyl groups: These substituents enhance metabolic stability by reducing oxidative deamination at the purine core .
- 3-(2-Morpholinoethyl) group: The morpholine moiety may enhance binding to phosphodiesterases (PDEs) or neurotransmitter receptors due to its basic nitrogen and hydrogen-bonding capacity .
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-13-12-24-14-15(19-17(24)22(13)8-9-27-3)20(2)18(26)23(16(14)25)5-4-21-6-10-28-11-7-21/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMHAKLIXBWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common method includes the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxyethyl and morpholinoethyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and as a building block for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The methoxyethyl and morpholinoethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The imidazo[2,1-f]purine core can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, physical properties, and biological activities of analogous imidazo[2,1-f]purine-2,4-diones:
Key Observations :
- Hydrophobic vs. Polar Substituents : Aryl groups (e.g., biphenyl, phenethyl) enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility. Polar groups (e.g., 2-methoxyethyl, 2-hydroxyethyl) improve solubility but may limit CNS uptake .
- Morpholinoethyl vs. Phenylethyl: The morpholine group in the target compound likely increases PDE4B/PDE10A inhibitory activity compared to phenylethyl substituents, as seen in related PDE-targeting derivatives .
Biological Activity
The compound 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine that has gained attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H28N6O4
- Molecular Weight : 404.471 g/mol
- IUPAC Name : 6-(2-methoxyethyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Research indicates several mechanisms through which the compound exerts its biological effects:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation and survival.
- Modulation of Signal Transduction Pathways : The morpholinoethyl group enhances the compound's interaction with cellular receptors or signaling molecules, potentially modulating pathways associated with cell growth and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated significant cytotoxic effects. The compound induced apoptosis in a dose-dependent manner, as evidenced by increased levels of cleaved caspase-3 and PARP proteins.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound leads to G0/G1 phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cell proliferation.
Antiviral Activity
Emerging data suggest antiviral properties:
- Viral Inhibition Assays : The compound showed efficacy against certain viral strains in vitro, likely through inhibition of viral replication mechanisms. This was particularly noted in studies involving herpes simplex virus (HSV) and influenza virus.
Data Table: Summary of Biological Activities
Case Studies
A few notable case studies highlight the effectiveness of this compound:
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers.
- Influenza Virus Inhibition : In a study assessing antiviral activity, the compound was shown to effectively reduce viral load in infected cells compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
